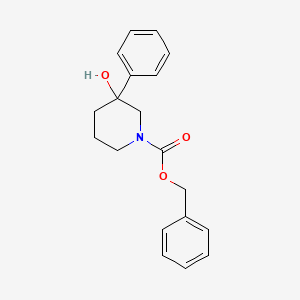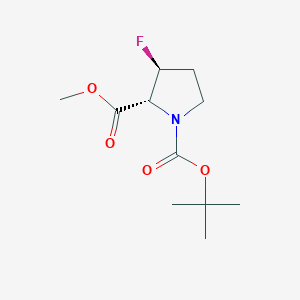
tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical entities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-cyanobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of biocatalysts, such as ketoreductases, has also been explored to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. These reactions are essential for modifying the compound’s structure to achieve desired properties for specific applications.
Common Reagents and Conditions
Reduction: The reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidation reactions can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Substitution reactions involve the replacement of functional groups within the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield alcohols, while oxidation reactions produce carboxylic acids or ketones. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
科学的研究の応用
Tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate has a wide range of applications in scientific research:
作用機序
The mechanism of action of tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate in drug synthesis, the compound’s structure allows it to interact with enzymes and receptors involved in neurotransmitter regulation. For example, in the synthesis of antidepressants, the compound’s derivatives inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft and enhancing mood .
類似化合物との比較
Similar Compounds
tert-Butyl (4-cyanophenyl)carbamate: This compound is structurally similar but lacks the oxoethyl group, which affects its reactivity and applications.
tert-Butyl (2-(4-cyanophenyl)-2-hydroxyethyl)carbamate: This compound has a hydroxyl group instead of an oxo group, leading to different chemical properties and reactivity.
Uniqueness
Tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and make it a valuable intermediate in various synthetic pathways. Its ability to undergo a wide range of chemical reactions and its applications in drug synthesis highlight its importance in scientific research .
特性
IUPAC Name |
tert-butyl N-[2-(4-cyanophenyl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-9-12(17)11-6-4-10(8-15)5-7-11/h4-7H,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJYVDUHBURKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8148168.png)
![6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B8148172.png)




![6-Azaspiro[3.4]octan-1-one](/img/structure/B8148204.png)



